Cas no 858854-82-7 (3-Chloro-2-iodophenol)

3-Chloro-2-iodophenol structure
3-Chloro-2-iodophenol structure
Product Name:3-Chloro-2-iodophenol
Numero CAS:858854-82-7
MF:C6H4ClIO
MW:254.452833175659
MDL:MFCD08166414
CID:717988
PubChem ID:12175702
Update Time:2024-10-26

3-Chloro-2-iodophenol Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,3-chloro-2-iodo-
    • 3-Chloro-2-iodophenol
    • 3-Choro-2-iodophenol
    • 3-Chlor-2-jod-1-hydroxy-benzol
    • 3-Chlor-2-jod-phenol
    • 3-chloro-2-iodo-phenol
    • Phenol,3-chloro-2-iodo
    • 2-Iodo-3-chlorophenol
    • CBGCAUCBOPFLFN-UHFFFAOYSA-N
    • MB05351
    • FCH1324320
    • CM11688
    • AS05467
    • AK151227
    • AX8085666
    • ST24042016
    • Z0905
    • 3-Chloro-2-iodophenol (ACI)
    • C6H4ClIO
    • 858854-82-7
    • SCHEMBL1369040
    • DTXSID00479252
    • DS-9431
    • SY242054
    • MFCD08166414
    • AKOS024259224
    • MDL: MFCD08166414
    • Inchi: 1S/C6H4ClIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
    • Chiave InChI: CBGCAUCBOPFLFN-UHFFFAOYSA-N
    • Sorrisi: ClC1C(I)=C(O)C=CC=1

Proprietà calcolate

  • Massa esatta: 253.90000
  • Massa monoisotopica: 253.89954g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 99.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2
  • XLogP3: 2.8

Proprietà sperimentali

  • PSA: 20.23000
  • LogP: 2.65020

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3-Chloro-2-iodophenol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization
Garcia-Lopez, Jose-Antonio; et al, Organic Letters, 2015, 17(11), 2649-2651

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Hexane ,  Cyclohexane ;  2 h, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 2.5 h, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 12 h, 25 °C
Riferimento
Atropo-diastereoselective coupling of aryllithiums and arynes - variations around the chiral auxiliary
Augros, David; et al, Tetrahedron, 2016, 72(34), 5208-5220

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C
1.2 0 °C → 25 °C
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  -78 °C; 2.5 h, -78 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -78 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 12 h, 25 °C
Riferimento
Atropo-diastereoselective coupling of aryllithiums and arynes - variations around the chiral auxiliary
Augros, David; et al, Tetrahedron, 2016, 72(34), 5208-5220

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  rt; 12 h, 25 °C
Riferimento
Atropo-diastereoselective coupling of aryllithiums and arynes - variations around the chiral auxiliary
Augros, David; et al, Tetrahedron, 2016, 72(34), 5208-5220

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  36 h, reflux
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Hexane ,  Cyclohexane ;  2 h, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Riferimento
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

3-Chloro-2-iodophenol Raw materials

3-Chloro-2-iodophenol Preparation Products

3-Chloro-2-iodophenol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:858854-82-7)3-Chloro-2-iodophenol
Numero d'ordine:A856431
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:00
Prezzo ($):269.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:858854-82-7)3-Chloro-2-iodophenol
A856431
Purezza:99%
Quantità:5g
Prezzo ($):269.0
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